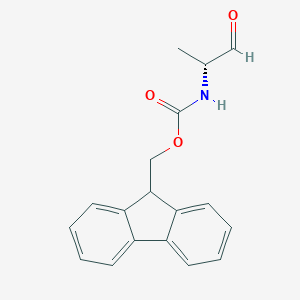

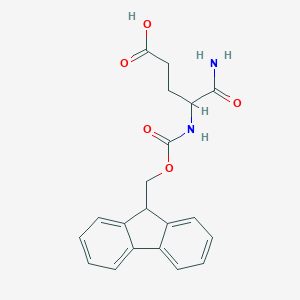

Fmoc-D-Ala-aldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

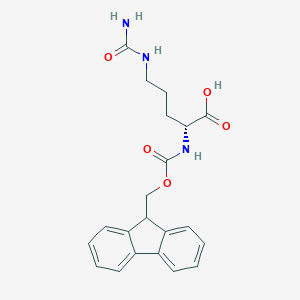

Fmoc-D-Ala-aldehyde is an Fmoc protected alanine derivative . Alanine is one of the simplest amino acids with a methyl group as the side chain . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques .

Synthesis Analysis

Fmoc-D-Ala-aldehyde is used in Solid Phase Peptide Synthesis (SPPS), which has received increasing attention from research laboratories and industry . An analytical model of Fmoc-D-Ala-OH in SPPS solution was established . With the established model, the Fmoc-D-Ala-OH content could be predicted rapidly at any time during the reaction .Molecular Structure Analysis

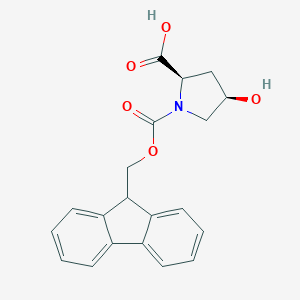

The molecular formula of Fmoc-D-Ala-aldehyde is C18H17NO3 . It has a molecular weight of 295.33 .Chemical Reactions Analysis

Fmoc-D-Ala-aldehyde is used in Fmoc Solid Phase Peptide Synthesis (SPPS), which is the method of choice for peptide synthesis . Very high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS .Physical And Chemical Properties Analysis

Fmoc-D-Ala-aldehyde has a molecular weight of 295.3 g/mol . It has a molecular formula of C18H17NO3 . The exact mass and monoisotopic mass are 295.12084340 g/mol .科学的研究の応用

Peptide Aldehyde Synthesis

Konno et al. (2015) discussed an efficient transformation of acetal/thioacetal structures to synthesize peptide aldehydes, utilizing Fmoc-amino acids for conventional Fmoc-SPPS. This method allowed the preparation of variant peptide aldehydes with applications in peptide research and drug development (Konno, Sema, & Tokairin, 2015).

Self-Assembly and Gelation

Eckes et al. (2014) found that an ester-containing analogue of an Fmoc-dipeptide hydrogelator can self-assemble into nanostructures, demonstrating that β-sheet-like hydrogen bonding is not crucial for the self-assembly of Fmoc-conjugated peptides. This insight broadens the applications of Fmoc-conjugated peptides in the development of biomaterials (Eckes, Mu, Ruehle, Ren, & Suggs, 2014).

Synthesis of Phosphinic Pseudodipeptidic Blocks

Matziari and Yiotakis (2005) reported a new, direct, and efficient method for synthesizing Fmoc-protected phosphinic pseudodipeptidic blocks, highlighting its usefulness for solid-phase peptide synthesis. This approach contributes to the expansion of the toolbox for peptide synthesis, enabling the inclusion of phosphinic acid functionalities in peptides (Matziari & Yiotakis, 2005).

Peptide Aldehyde Ligation

Spetzler and Hoeg-Jensen (2002) developed a method for solid-phase synthesis and ligation using masked aldehyde amino acids, specifically Fmoc-Hyl(Boc-oxazolidine), which is suitable for standard Fmoc-based solid-phase assembly. This method facilitates the post-synthesis generation of peptide aldehydes, which are crucial intermediates for bioconjugation and chemoselective ligation techniques (Spetzler & Hoeg-Jensen, 2002).

Hydrogel Formation and Characterization

Zhang et al. (2013) conducted molecular dynamics simulations to study the self-assembly of Fmoc-protected D-Ala-D-Ala dipeptides into supramolecular hydrogels. Their findings emphasized the π–π interactions as the main driving force behind the gelation process, offering a molecular-level insight into the formation and stabilization of hydrogels (Zhang, Wang, Xu, & Yuan, 2013).

Safety And Hazards

When handling Fmoc-D-Ala-aldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Fmoc-D-Ala-aldehyde, like other Fmoc protected amino acids, can be used to fabricate various biofunctional hydrogel materials in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures . This opens up possibilities for its use in various biomedical applications .

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala-aldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)